molecular formula C18H25N3O4 B14444780 Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- CAS No. 75902-76-0

Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-

Cat. No.: B14444780
CAS No.: 75902-76-0
M. Wt: 347.4 g/mol
InChI Key: RDXJXBXQSILRIE-UHFFFAOYSA-N
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Description

Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-, is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a methoxy group, a piperidinoethoxy group, and a methylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinoethoxy Group: This step involves the reaction of the benzofuran derivative with 2-(piperidino)ethanol under basic conditions to form the piperidinoethoxy substituent.

    Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the methylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperidinoethoxy groups, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety in treating various diseases, including its mechanism of action and interaction with biological systems.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-ethyl-
  • Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-propyl-
  • Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-butyl-

Uniqueness

Compared to similar compounds, Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in research to explore new applications and develop innovative solutions.

Properties

CAS No.

75902-76-0

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

1-[4-methoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C18H25N3O4/c1-19-18(22)20-16-15(25-11-9-21-7-4-3-5-8-21)12-14-13(6-10-24-14)17(16)23-2/h6,10,12H,3-5,7-9,11H2,1-2H3,(H2,19,20,22)

InChI Key

RDXJXBXQSILRIE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C=C2C(=C1OC)C=CO2)OCCN3CCCCC3

Origin of Product

United States

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